molecular formula C12H10N2O B1233533 3-Hydroxymethyl-beta-carboline CAS No. 65474-79-5

3-Hydroxymethyl-beta-carboline

Cat. No. B1233533
M. Wt: 198.22 g/mol
InChI Key: CPBYHTDUBNSBQM-UHFFFAOYSA-N
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Patent
US08168639B2

Procedure details

3-carboethoxy-β-carboline or a derivative thereof (J in Scheme 4 above) is dissolved in a polar solvent (e.g., THF), and a reducing agent (e.g., NaBH4) is added to the solution. The mixture is stirred for a few hours and cooled. An excess of water is then added, and the mixture is stirred for another few hours. The solvent is thereafter evaporated and the resulting residue is dissolved in water, washed several times with one or more non-polar solvents such as dichloromethane and ethyl acetate, and the combined organic extracts are then evaporated. The remaining residue is purified by column chromatography (e.g., on a silica gel with elution by a 9:1 mixture of ethylacetate and methanol), to give a 3-hydroxymethyl-β-carboline intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3)(OCC)=[O:2].C1COCC1.[BH4-].[Na+]>O>[OH:2][CH2:1][C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1N=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a few hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture is stirred for another few hours
CUSTOM
Type
CUSTOM
Details
The solvent is thereafter evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue is dissolved in water
WASH
Type
WASH
Details
washed several times with one or more non-polar solvents such as dichloromethane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic extracts are then evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue is purified by column chromatography (e.g.
WASH
Type
WASH
Details
on a silica gel with elution
ADDITION
Type
ADDITION
Details
by a 9:1 mixture of ethylacetate and methanol),

Outcomes

Product
Name
Type
product
Smiles
OCC=1N=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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